2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole
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Overview
Description
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a prolyl group and a hydroxymethyl group attached to an octahydrocyclopenta[c]pyrrole ring structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the condensation of propargyl sulfonylamides with allenamides, followed by a base-promoted cascade addition-cyclization reaction . This method is metal-free and allows for the preparation of highly substituted pyrroles with different substituents and a free amino group.
Another method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The nitrogen atom in the pyrrole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The prolyl group can interact with enzymes and proteins, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique ring structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole can be compared with other similar compounds, such as:
Octahydrocyclopenta[c]pyrrole: Lacks the prolyl and hydroxymethyl groups, making it less versatile in chemical reactions.
2-Nitroso-octahydrocyclopenta[c]pyrrole: Contains a nitroso group instead of a prolyl group, leading to different reactivity and applications.
Octahydrocyclopenta[c]pyridine: Contains a nitrogen atom in a different position, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C13H22N2O2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H22N2O2/c16-9-13-5-1-3-10(13)7-15(8-13)12(17)11-4-2-6-14-11/h10-11,14,16H,1-9H2/t10?,11-,13?/m0/s1 |
InChI Key |
YNIWASKCXCJSIQ-AKJDGMEZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CC3CCCC3(C2)CO |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C3CCCN3 |
Origin of Product |
United States |
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